molecular formula C11H6N2O3 B053655 4-(Maleinimido)phenyl isocyanate CAS No. 123457-83-0

4-(Maleinimido)phenyl isocyanate

Cat. No.: B053655
CAS No.: 123457-83-0
M. Wt: 214.18 g/mol
InChI Key: OJQSISYVGFJJBY-UHFFFAOYSA-N
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Description

4-(Maleinimido)phenyl isocyanate is a compound that features both a maleimide and an isocyanate functional group. The maleimide group is known for its high reactivity, particularly in thiol-ene click reactions and Diels-Alder reactions. The isocyanate group is reactive towards hydroxyl groups, forming carbamate linkages. This dual functionality makes this compound a versatile compound in various chemical applications .

Preparation Methods

The synthesis of 4-(Maleinimido)phenyl isocyanate typically involves the reaction of 4-aminophenyl isocyanate with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-(Maleinimido)phenyl isocyanate undergoes several types of chemical reactions:

Common reagents used in these reactions include thiols, dienes, and hydroxyl-containing compounds. The major products formed are thioether linkages, cycloadducts, and carbamates, respectively .

Properties

IUPAC Name

1-(4-isocyanatophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c14-7-12-8-1-3-9(4-2-8)13-10(15)5-6-11(13)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQSISYVGFJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154018
Record name 4-Maleimidophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123457-83-0
Record name 4-Maleimidophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123457830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Maleimidophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Maleinimido)phenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Maleimidophenyl isocyanate interact with Poly(vinyl alcohol) and what are the effects of this interaction?

A1: 4-Maleimidophenyl isocyanate (MPI) reacts with the hydroxyl groups of Poly(vinyl alcohol) (PVA) through its isocyanate group. [, ] This reaction leads to the formation of urethane linkages, effectively grafting the MPI onto the PVA backbone. [, ] This chemical modification increases the glass transition temperature and modulus of the PVA upon heating to 200°C, indicating improved thermal and mechanical properties. []

Q2: What are the potential applications of 4-Maleimidophenyl isocyanate in material science?

A2: 4-Maleimidophenyl isocyanate serves as a valuable building block for synthesizing bismaleimide (BMI) resins. [] These resins are created by reacting MPI with various diols, such as oligoether diols and oligoester diols. [] The resulting BMI resins exhibit thermal polymerization properties and can form elastic films with good mechanical properties and enhanced thermal stability compared to traditional polyurethane elastomers. [] This suggests their potential application in high-performance materials requiring resistance to heat and mechanical stress.

Q3: What analytical techniques are commonly employed to characterize 4-Maleimidophenyl isocyanate and its derivatives?

A3: Various spectroscopic and analytical methods are employed to characterize 4-Maleimidophenyl isocyanate and its derivatives. Infrared (IR) spectroscopy and 1H-Nuclear Magnetic Resonance (1H-NMR) spectroscopy are routinely used to confirm the structure of synthesized BMIs. [] Additionally, elemental analysis helps verify the composition of the synthesized compounds. [] Furthermore, Differential Scanning Calorimetry (DSC) is utilized to study the thermal polymerization behavior of the BMIs derived from MPI. [] These techniques provide valuable insights into the structural, compositional, and thermal properties of materials incorporating 4-Maleimidophenyl isocyanate.

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